Bienvenue dans la boutique en ligne BenchChem!

6-CHLORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Monoamine oxidase B MAO-B inhibitor Isoform selectivity

6‑Chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(morpholine‑4‑carbonyl)quinoline is a fully synthetic quinoline derivative that combines a 6‑chloro‑substituted quinoline core, a 2‑methylbenzenesulfonyl (o‑tolylsulfonyl) group at position 4, and a morpholine‑4‑carbonyl moiety at position 3. Its molecular formula is C₂₁H₁₉ClN₂O₄S and its molecular weight is 430.9 g mol⁻¹.

Molecular Formula C21H19ClN2O4S
Molecular Weight 430.9
CAS No. 1111014-19-7
Cat. No. B2656889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-CHLORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
CAS1111014-19-7
Molecular FormulaC21H19ClN2O4S
Molecular Weight430.9
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
InChIInChI=1S/C21H19ClN2O4S/c1-14-4-2-3-5-19(14)29(26,27)20-16-12-15(22)6-7-18(16)23-13-17(20)21(25)24-8-10-28-11-9-24/h2-7,12-13H,8-11H2,1H3
InChIKeyGNQGAQAKYXMCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6‑Chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(morpholine‑4‑carbonyl)quinoline (CAS 1111014‑19‑7): Chemical Class and Baseline Profile for Research Procurement


6‑Chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(morpholine‑4‑carbonyl)quinoline is a fully synthetic quinoline derivative that combines a 6‑chloro‑substituted quinoline core, a 2‑methylbenzenesulfonyl (o‑tolylsulfonyl) group at position 4, and a morpholine‑4‑carbonyl moiety at position 3 [1]. Its molecular formula is C₂₁H₁₉ClN₂O₄S and its molecular weight is 430.9 g mol⁻¹ [1]. The compound belongs to the broader class of 3‑carbonyl‑4‑sulfonylquinolines, a scaffold that has been explored for metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulation and monoamine oxidase inhibition [2][3].

Why Generic Substitution Fails: Structural and Pharmacological Differentiation of 6‑Chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(morpholine‑4‑carbonyl)quinoline from Close Analogs


Within the 3‑carbonyl‑4‑sulfonylquinoline family, even single‑atom or positional changes alter the compound’s biological fingerprint. Screening data curated in BindingDB show that the target compound acts as a moderate, selective inhibitor of human monoamine oxidase B (MAO‑B) with an IC₅₀ of 1.13 µM and exhibits >88‑fold selectivity over MAO‑A (IC₅₀ > 100 µM) [1]. Replacement of the morpholine ring by thiomorpholine, or the 2‑methylbenzenesulfonyl group by an unsubstituted benzenesulfonyl or 4‑methoxybenzenesulfonyl group, would be expected to perturb both the hydrogen‑bonding capacity and the lipophilic surface of the molecule, potentially eroding MAO‑B potency and selectivity [2]. Consequently, generic substitution cannot guarantee retention of this selectivity profile, underscoring the need for lot‑specific, analytically verified material in structure‑activity relationship (SAR) programs.

Quantitative Differentiation Evidence for 6‑Chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(morpholine‑4‑carbonyl)quinoline Relative to Closest Analogs


Human MAO‑B Inhibition and Selectivity Over MAO‑A: BindingDB Screening Data

In a fluorescence‑based assay measuring inhibition of kynuramine conversion to 4‑hydroxyquinoline, the target compound inhibited human MAO‑B with an IC₅₀ of 1.13 µM, while showing no meaningful inhibition of MAO‑A (IC₅₀ > 100 µM) [1]. The closest comparator for which analogous screening data are available in the same database is the thiomorpholine analog (6‑chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(thiomorpholine‑4‑carbonyl)quinoline), which has a demonstrated MAO‑A IC₅₀ of 4.8 µM and a MAO‑B IC₅₀ of 0.69 µM [2]. The target compound therefore shows superior MAO‑B selectivity (MAO‑A/MAO‑B ratio > 88) compared to the thiomorpholine analog (selectivity ratio ≈ 7).

Monoamine oxidase B MAO-B inhibitor Isoform selectivity

Structural Differentiation: Morpholine‑4‑carbonyl vs Pyrrolidine‑1‑carbonyl at the Quinoline 3‑Position

The crystal‑structure information and computed molecular descriptors deposited in PubChem for the target compound reveal a morpholine‑4‑carbonyl group at position 3, which provides an additional hydrogen‑bond acceptor (the morpholine ring oxygen) compared to the pyrrolidine‑1‑carbonyl analog [1]. The pyrrolidine analog (6‑chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(pyrrolidine‑1‑carbonyl)quinoline; MW 414.9 g mol⁻¹) lacks this oxygen atom, resulting in a higher calculated logP (cLogP ≈ 3.8) versus the target compound’s cLogP ≈ 3.1 [1]. The 0.7‑unit decrease in lipophilicity and the additional H‑bond acceptor site are consistent with improved aqueous solubility and altered membrane permeability profiles, which are critical for *in‑vivo* pharmacokinetics.

Structure-activity relationship Amide bioisostere Hydrogen-bond acceptor

Chemotype Classification: Morpholino‑Sulfoquinoline as a Non‑Acetylenic mGluR5 NAM Starting Point

Galambos et al. (2017) reported that a morpholino‑sulfoquinoline derivative, identified by high‑throughput screening of a corporate compound collection, showed “reasonable affinity and selectivity towards mGlu₅ receptors” before being optimized into a 4‑amino‑3‑arylsulfoquinoline lead series [1]. Although the exact structure of the HTS hit was not disclosed, the close structural analogy to the target compound (quinoline core + morpholine + arylsulfonyl) places it in the same non‑acetylenic mGluR5 NAM chemotype. By contrast, the majority of clinically evaluated mGluR5 NAMs (e.g., mavoglurant, basimglurant) contain an acetylenic linker that has been associated with mechanism‑based toxicity risks [1][2].

mGluR5 Negative allosteric modulator CNS drug discovery

Commercially Available Screening‑Grade Material with Defined Purity from Life Chemicals

The target compound is stocked by Life Chemicals (catalog F3411‑8533) and is available in quantities ranging from 2 µmol to 20 mg, with pricing from $57 to $99, intended for high‑throughput screening and hit‑validation workflows [1]. Many structurally related analogs, such as the 6‑fluoro‑4‑(4‑methoxybenzenesulfonyl) variant or the 4‑(4‑tert‑butylbenzenesulfonyl) analog, are listed only by non‑specialist vendors or in unreliably characterized forms, potentially delaying SAR follow‑up studies by weeks or requiring costly re‑synthesis [2].

Chemical procurement Screening library Hit validation

High‑Value Research and Industrial Application Scenarios for 6‑Chloro‑4‑(2‑methylbenzenesulfonyl)‑3‑(morpholine‑4‑carbonyl)quinoline


Selective MAO‑B Inhibitor Screening and SAR Expansion

Based on the documented MAO‑B IC₅₀ of 1.13 µM and >88‑fold selectivity over MAO‑A [1], this compound is immediately deployable as a validated hit for medicinal chemistry programs targeting MAO‑B. Researchers can perform systematic SAR by varying the sulfonyl aryl substituent (2‑methyl vs H, 4‑tert‑butyl, 4‑methoxy) while keeping the morpholine‑4‑carbonyl and 6‑chloro‑quinoline core constant, using the target compound as the reference standard [2].

Non‑Acetylenic mGluR5 Negative Allosteric Modulator Lead Generation

The class‑level association with the morpholino‑sulfoquinoline HTS hit reported by Galambos et al. [1] makes the target compound an attractive starting point for fragment‑based or structure‑guided optimization of mGluR5 NAMs. Its non‑acetylenic architecture circumvents the metabolic and toxicophore liabilities linked to the alkyne‑containing mGluR5 ligands that have reached clinical trials, offering a differentiated intellectual property position [1].

Physicochemical Property Benchmarking of Quinoline‑Based CNS Candidates

The computed cLogP (~3.1) and the presence of six hydrogen‑bond acceptors position this compound within the favorable CNS drug‑like space [1]. Medicinal chemistry groups can use it as a reference point when assessing the impact of isosteric replacements (e.g., pyrrolidine for morpholine) on lipophilicity, solubility, and permeability in a matched molecular pair analysis [1].

Rapid Hit Validation and Counter‑Screening with Readily Available, High‑Purity Material

The immediate availability of the compound from Life Chemicals (≥95 % purity, multi‑mg quantities) [1] allows fast re‑supply for orthogonal assay confirmation, selectivity panels, and early ADME profiling. This eliminates the 4‑ to 8‑week synthesis lead time that often accompanies procurement of close structural analogs not held in stock [1].

Quote Request

Request a Quote for 6-CHLORO-4-(2-METHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.